8-Amino-7-oxononanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identification and Classification:

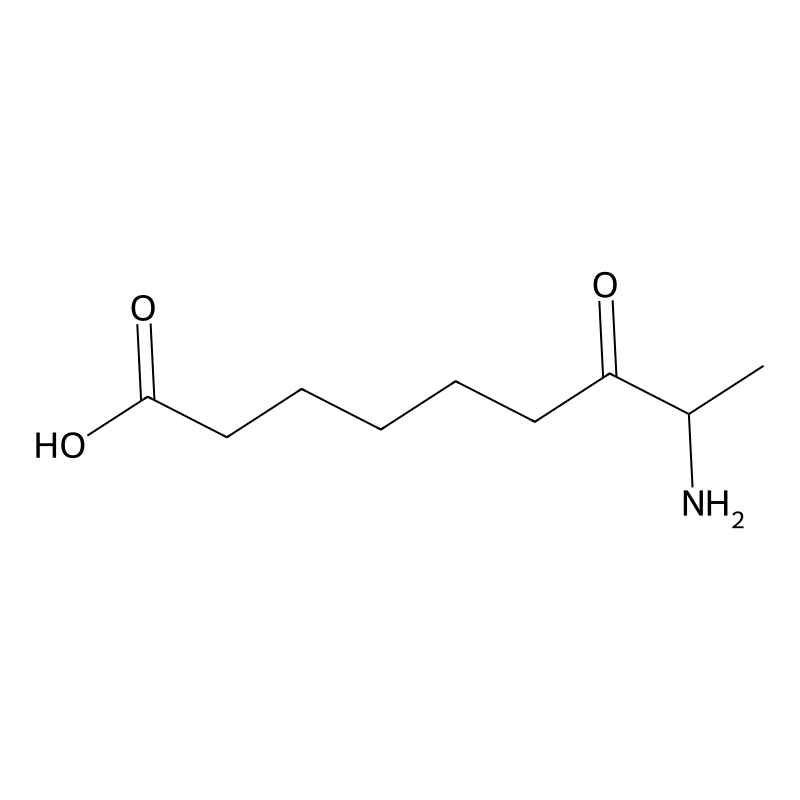

-Amino-7-oxononanoic acid (also known as kapa-CPD or 7-keto-8-aminopelargonate) is a small molecule classified as a medium-chain fatty acid derivative. It possesses a nine-carbon aliphatic chain with an amino group attached at the eighth position and a keto group (carbonyl group with an oxygen atom double-bonded to a carbon and single-bonded to another oxygen) at the seventh position.

Biological Occurrence and Metabolism:

While the full extent of its biological functions remains under investigation, research has identified 8-amino-7-oxononanoic acid as a metabolite in various organisms, including:

- Saccharomyces cerevisiae (baker's yeast): Studies suggest its involvement in cellular metabolic pathways, possibly related to amino acid and energy metabolism.

- Escherichia coli (E. coli): Its presence has been identified in specific strains of E. coli, potentially indicating its role in specific metabolic processes within this bacterium.

Research Applications:

Current research on 8-amino-7-oxononanoic acid primarily focuses on:

- Understanding its role in cellular metabolism: Researchers aim to elucidate the specific pathways and functions of this molecule within different organisms. This knowledge could contribute to a broader understanding of cellular processes and potentially lead to the development of new therapeutic strategies.

- Investigating its potential as a biomarker: As research continues, scientists are exploring the possibility of using 8-amino-7-oxononanoic acid as a biomarker for specific diseases or physiological states. Biomarkers are measurable indicators of biological processes or conditions and can be valuable tools for diagnosis and monitoring.

Future Directions:

Research on 8-amino-7-oxononanoic acid is ongoing, and further studies are needed to fully understand its biological functions and potential applications. Future research directions may include:

- Delineating the specific metabolic pathways it participates in.

- Investigating its potential interactions with other cellular components.

- Exploring its possible roles in various diseases or physiological conditions.

8-Amino-7-oxononanoic acid, also known as (8S)-8-amino-7-oxononanoic acid or 7-keto-8-aminopelargonate, is an organic compound with the molecular formula and a molecular weight of approximately 187.2362 g/mol. This compound is classified as a medium-chain fatty acid derivative and is primarily involved in the biosynthesis of biotin, a vital nutrient for various biological processes. It is characterized by the presence of an amino group, a keto group, and a carboxylic acid group, which contribute to its reactivity and biological significance .

- Ketogenesis: kAPA might be involved in the production of ketone bodies, which are alternative energy sources for some tissues, particularly during periods of fasting.

- Cellular signaling: Studies suggest kAPA might act as a signaling molecule, influencing cellular processes like proliferation and differentiation [].

The primary reaction involving 8-amino-7-oxononanoic acid is catalyzed by the enzyme 8-amino-7-oxononanoate synthase. This enzyme facilitates the following reaction:

This reaction represents a decarboxylative condensation process that is critical in the pathway leading to biotin biosynthesis . The enzyme operates via a mechanism involving pyridoxal phosphate as a cofactor, which plays a crucial role in the formation of intermediates during the reaction .

8-Amino-7-oxononanoic acid exhibits significant biological activity as an intermediate in biotin metabolism. Biotin is essential for various enzymatic reactions, particularly those involved in fatty acid synthesis and amino acid metabolism. The presence of this compound in metabolic pathways highlights its importance in cellular functions related to energy metabolism and biosynthesis . Additionally, it has been noted for its potential role in influencing metabolic pathways in organisms such as Saccharomyces cerevisiae (baker's yeast) .

The synthesis of 8-amino-7-oxononanoic acid can be achieved through enzymatic methods involving 8-amino-7-oxononanoate synthase. This enzyme catalyzes the condensation of L-alanine with pimeloyl-CoA, facilitating the formation of 8-amino-7-oxononanoic acid along with coenzyme A and carbon dioxide . Alternative synthetic routes may involve chemical synthesis techniques that replicate the enzymatic conditions but are less commonly reported.

8-Amino-7-oxononanoic acid has applications primarily within biochemical research and industrial biotechnology. Its role as an intermediate in biotin synthesis makes it relevant for studies focused on vitamin metabolism and supplementation. Additionally, understanding its synthesis and function can contribute to advancements in metabolic engineering, where optimizing biotin production could enhance microbial production systems for various biochemicals .

Several compounds share structural similarities with 8-amino-7-oxononanoic acid, contributing to their classification within similar biochemical pathways. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Keto-8-Aminopelargonic Acid | Precursor to 8-amino-7-oxononanoic acid | |

| 7-Aminoheptanoic Acid | Shorter chain length; involved in amino acid metabolism | |

| Biotin | Final product of the pathway; essential vitamin | |

| 6-Carboxyhexanoyl-CoA | Acyl-CoA derivative; substrate for synthase |

The uniqueness of 8-amino-7-oxononanoic acid lies in its specific role as an intermediate in biotin biosynthesis, distinguishing it from other similar compounds that may serve different functions or belong to different metabolic pathways .

Structural Characterization

8-Amino-7-oxononanoic acid (CAS 4707-58-8) features a nine-carbon aliphatic chain with a ketone group at position 7 and an amino group at position 8. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| SMILES | CC(C(=O)CCCCCC(=O)O)N |

| InChI | InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13) |

| InChIKey | GUAHPAJOXVYFON-UHFFFAOYSA-N |

The structure comprises a carboxylic acid terminus, a central ketone, and a β-amino group, creating distinct electronic and steric environments.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 187.24 g/mol | PubChem |

| Solubility | 3.84 g/L in water (predicted) | ALOGPS |

| logP | -1.96 (experimental) | HMDB |

| pKa | 4.45 (carboxyl), 8.08 (amine) | Predicted |

The compound exhibits zwitterionic behavior in aqueous solutions, with protonation of the amine group (pKa ~8.08) and deprotonation of the carboxyl group (pKa ~4.45). Tautomeric equilibria involve keto-enol shifts at the 7-oxo position, though the keto form predominates under physiological conditions.

Stereochemical Specificity

The (8S)-configuration is biochemically significant:

Enzymes like 8-amino-7-oxononanoate synthase (AONS) catalyze stereospecific decarboxylative condensation of L-alanine and pimeloyl-CoA to yield (8S)-KAPA. Mutational studies show that (8R)-KAPA fails to bind BioA, underscoring evolutionary conservation of stereochemical precision.